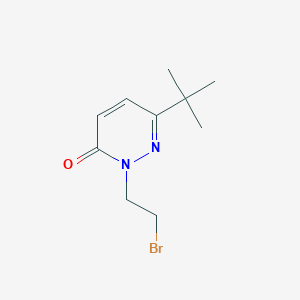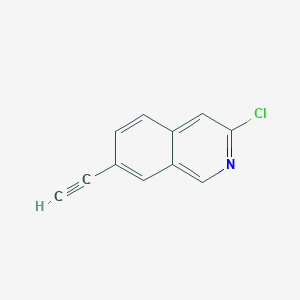
2-(Fluoromethyl)pyridin-3-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “2-(Fluoromethyl)pyridin-3-amine”, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . The direct formation of the C-F bond by fluorinase is considered the most effective and promising method .Chemical Reactions Analysis
Fluorinated compounds are widely used in various fields due to their unique physical, chemical, and biological properties . Achieving selective fluorination is still a huge challenge under mild conditions . Enzymatic synthesis of fluorinated compounds has been summarized, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system .Physical And Chemical Properties Analysis
The main chemical property of amines, such as “2-(Fluoromethyl)pyridin-3-amine”, is their ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .Applications De Recherche Scientifique
Synthetic Scaffolds and Organocatalysis
2,3,4-Substituted pyridine derivatives, including those related to 2-(Fluoromethyl)pyridin-3-amine, serve as valuable scaffolds in the development of peptidomimetics. Such compounds are synthesized through halogen dance reactions, leading to functionalized scaffolds useful in coupling reactions with amino acid derivatives. This methodology facilitates the efficient synthesis of complex peptidomimetic structures, highlighting the compound's utility in synthetic organic chemistry (Saitton, Kihlberg, & Luthman, 2004).
Fluorination Methods
A breakthrough method for the mild and convenient fluorination of pyridines, including derivatives of 2-(Fluoromethyl)pyridin-3-amine, has been developed. This approach uses silver(II) fluoride for site-selective fluorination adjacent to nitrogen atoms at ambient temperature, providing a safer and more efficient path to synthesize fluorinated heterocycles. Such compounds are prevalent in pharmaceuticals, agrochemicals, and materials science, demonstrating the critical role of fluorination in tuning the properties of small molecules (Fier & Hartwig, 2013).
Amination Reactions
The catalyst-free amination of 2-fluoropyridine and its derivatives with adamantane amines represents a significant advancement in the synthesis of N-(pyridin-2-yl) derivatives. This method provides an efficient pathway to obtain aminopyridines without the need for transition metal catalysts, simplifying the synthesis process and making it more accessible for the development of medicinal compounds and materials (Abel et al., 2015).
Fluorescent Sensors and Photoreactions
2-(Fluoromethyl)pyridin-3-amine derivatives have been explored for their applications in developing fluorescent sensors. For example, derivatives based on 2-(2'-pyridinyl)benzoimidazole have demonstrated potential as ratiometric sensors for Zn(2+), indicating their utility in biological imaging and the study of metal ions in living systems (Liu et al., 2009).
Orientations Futures
Fluorinated compounds are gaining more attention from biologists and chemists due to their wide applications in molecular imaging, pharmaceuticals, and materials . The future development trends of fluorinated compounds are also outlined . This review will help researchers understand the significance of enzymatic methods for the synthesis of fluorinated compounds and find or create excellent fluoride synthase in future research .
Propriétés
IUPAC Name |
2-(fluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-4-6-5(8)2-1-3-9-6/h1-3H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTJISNWWBLZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Fluoromethyl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Fluoro-3-[(2-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1484610.png)
![methyl 2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate](/img/structure/B1484614.png)
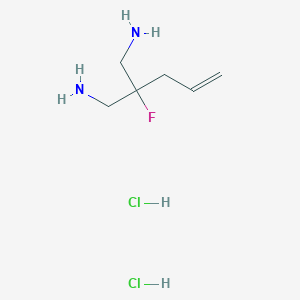
amine hydrochloride](/img/structure/B1484618.png)
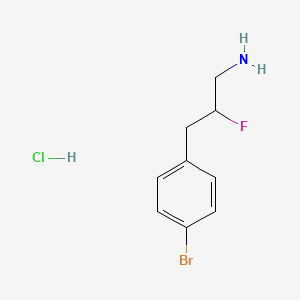
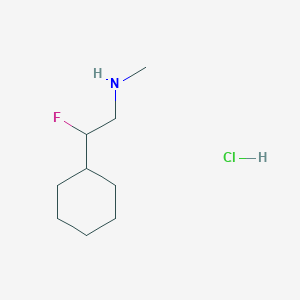
![3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1484621.png)


